Regorafenib(Pyridine)-N-oxide-d3
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Overview
Description
Regorafenib(Pyridine)-N-oxide-d3 is a deuterated form of Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma . The compound is known for its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Regorafenib(Pyridine)-N-oxide-d3 involves several key steps, including O-alkylation, nitration, and reduction reactions . The process begins with the preparation of the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide through O-alkylation, followed by nitration and reduction . The final step involves nucleophilic addition to obtain Regorafenib with high yield and purity .
Industrial Production Methods: Industrial production of this compound focuses on optimizing the synthetic route to increase yield and reduce impurities . The process avoids the use of column chromatography, which is cost-saving and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Regorafenib(Pyridine)-N-oxide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 4-amino-3-fluorophenol, N,N-dimethylacetamide, and various nitrating agents . The reactions are typically carried out under inert gas atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions include the desired intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and the final Regorafenib compound .
Scientific Research Applications
Regorafenib(Pyridine)-N-oxide-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying multi-kinase inhibition and its effects on various biochemical pathways . In biology and medicine, it is used to investigate its anti-cancer properties and potential therapeutic applications . In industry, it is used in the development of new cancer treatments and drug formulations .
Mechanism of Action
Regorafenib(Pyridine)-N-oxide-d3 exerts its effects by inhibiting multiple protein kinases involved in tumor growth and angiogenesis . The compound targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, including VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, and RAF . By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and vascularization .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Regorafenib(Pyridine)-N-oxide-d3 include Sorafenib, Pazopanib, and Lenvatinib . These compounds are also multi-kinase inhibitors used in cancer treatment .
Uniqueness: This compound is unique due to its deuterated form, which enhances its metabolic stability and pharmacokinetic properties . This modification allows for improved efficacy and reduced side effects compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C21H15ClF4N4O4 |
---|---|
Molecular Weight |
501.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3 |
InChI Key |
NUCXNEKIESREQY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
Canonical SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
Origin of Product |
United States |
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